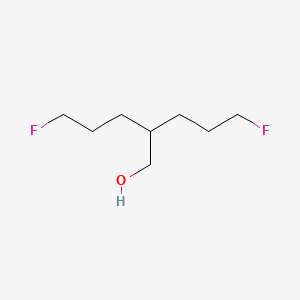

5-Fluoro-2-(3-fluoropropyl)pentan-1-ol

Description

Molecular Structure and Synthesis 5-Fluoro-2-(3-fluoropropyl)pentan-1-ol (C₈H₁₆F₂O, MW 166.21 g/mol) is a fluorinated alcohol featuring two fluorine atoms: one at the 5-position of the pentane backbone and another on a 3-fluoropropyl substituent at the 2-position . Its synthesis involves multi-step reactions starting from dimethyl malonate. Key steps include dialkylation with 1-fluoro-3-iodopropane, hydrolysis to a dicarboxylic acid, decarboxylation, and reduction with LiAlH₄ to yield the final alcohol .

Physicochemical Properties The C-F bonds confer high metabolic stability and increased hydrophobicity compared to non-fluorinated analogs. These properties enhance its utility in drug development, particularly as a chiral intermediate for γ-aminoalcohol derivatives targeting diseases like age-related macular degeneration .

Applications

The compound serves as a critical building block in medicinal chemistry due to its ability to improve drug potency, absorption, and selectivity. Its fluorinated structure also finds use in industrial applications, such as specialty chemical synthesis .

Properties

Molecular Formula |

C8H16F2O |

|---|---|

Molecular Weight |

166.21 g/mol |

IUPAC Name |

5-fluoro-2-(3-fluoropropyl)pentan-1-ol |

InChI |

InChI=1S/C8H16F2O/c9-5-1-3-8(7-11)4-2-6-10/h8,11H,1-7H2 |

InChI Key |

CJISKGMQMLCAPD-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(CCCF)CO)CF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(3-fluoropropyl)pentan-1-ol typically involves the fluorination of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-(3-chloropropyl)pentan-1-ol with a fluorinating agent such as potassium fluoride (KF) in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the substitution of chlorine atoms with fluorine atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(3-fluoropropyl)pentan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms can be substituted with other halogens or functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Potassium fluoride (KF) in dimethyl sulfoxide (DMSO) for fluorination reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkanes.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-Fluoro-2-(3-fluoropropyl)pentan-1-ol has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Studied for its potential effects on biological systems, particularly in the context of fluorinated alcohols.

Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Used in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(3-fluoropropyl)pentan-1-ol involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, making it a valuable tool in medicinal chemistry. The hydroxyl group allows for hydrogen bonding interactions, which can influence the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

Key Findings :

- The C-F bond’s strength (485 kJ/mol) and low polarizability enhance metabolic stability, making the fluorinated compound superior for pharmaceutical use .

Fluorinated Alcohols with Diverse Substituents

Comparisons with other fluorinated alcohols highlight the impact of functional groups and fluorine placement.

Key Findings :

- Trifluoromethyl groups (e.g., in 5-Amino-1,1,1-trifluoropentan-3-ol) increase lipophilicity but reduce solubility in polar solvents .

- Aromatic fluorine (e.g., 1-(5-Fluoro-2-methylphenyl)butan-1-ol) enhances electronic interactions in biological targets, improving antimicrobial activity .

- The dual fluorination in this compound balances hydrophobicity and reactivity, making it versatile for chiral synthesis .

Structural Isomers and Chain-Length Variants

Chain length and substituent positioning influence bioactivity and physical properties.

| Compound Name | Chain Length | Substituent Position | Boiling Point (°C)* | Solubility |

|---|---|---|---|---|

| This compound | C8 | 2-(3-F-propyl) | ~220 | Moderate in ethanol |

| 3-Fluoro-2,2-dimethylpropan-1-ol | C5 | 3-F, 2,2-dimethyl | ~150 | High in water |

| 5-(3-Fluorophenoxy)pentan-1-ol | C11 | 5-(3-F-phenoxy) | ~300 | Low in water |

*Estimated based on molecular weight and polarity.

Key Findings :

- Shorter chains (e.g., 3-Fluoro-2,2-dimethylpropan-1-ol) exhibit higher water solubility due to reduced hydrophobicity .

- Bulky substituents (e.g., 5-(3-Fluorophenoxy)pentan-1-ol) lower solubility but enhance binding specificity in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.